ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate
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Description
Ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate is a derivative of pyrazole, a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. The ethyl group attached to the carboxylate indicates that it is an ester, while the trimethyl groups suggest substitution at the 1, 3, and 5 positions of the pyrazole ring.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves regioselective reactions, where specific atoms in the reactants are targeted for bond formation. For instance, the synthesis of ethyl 1-aroyl/aroylmethyl-5-methyl-3-methylthiopyrazole-4-carboxylates demonstrates high regioselectivity in acylation and alkylation reactions, which could be analogous to the synthesis of the trimethyl pyrazole ester . Another method involves the cyclocondensation reaction of ethyl 4-methoxy-2-oxoalk[cycloalk]-3-enoates with hydrazine derivatives under ultrasound irradiation, which could potentially be adapted for the synthesis of ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using X-ray crystallography and various spectroscopic methods such as NMR, mass, and UV-Vis spectroscopy . These techniques help in determining the arrangement of atoms within the molecule and the nature of the substituents attached to the pyrazole ring.
Chemical Reactions Analysis
Pyrazole derivatives can undergo a variety of chemical reactions. For example, ethyl 3-amino-1H-pyrazole-4-carboxylate can react with acetic anhydride to yield N-acetylated products, indicating that the amino group in the pyrazole ring is reactive and can be modified . Similarly, the reactivity of the pyrazole ring can be exploited in the synthesis of other complex molecules, as demonstrated by the reaction of ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylate with various nucleophilic reagents .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and reactivity, are influenced by the nature of the substituents on the pyrazole ring. The presence of electron-donating or electron-withdrawing groups can affect the compound's stability and its interaction with other molecules. For instance, the crystal structure of a pyrazole derivative can be stabilized by intermolecular hydrogen bonding and π-π stacking interactions . Additionally, the electronic properties, such as the distribution of electron density and the energy of the frontier molecular orbitals, can be studied using computational methods like DFT calculations .
Scientific Research Applications
Synthesis and Structural Analysis
Ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate, a bioactive derivative of pyrazole, was synthesized and analyzed using various techniques, including IR, NMR, and MS. Its crystal structure was determined through X-ray diffraction, and its molecular structure was compared using density functional theory (DFT) calculations, revealing a consistency with X-ray data. This study contributes to understanding the physical and chemical properties of the compound (Zhao & Wang, 2023).
Chemical Synthesis and Reactions
The compound was utilized in Sonogashira-type cross-coupling reactions with various alkynes to produce different condensed pyrazoles, useful in synthesizing complex organic structures. This work showcases its role as a versatile precursor in organic synthesis (Arbačiauskienė et al., 2011).
Novel Product Synthesis
Efficient synthesis of new ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products was achieved through the condensation of pyrazole-5-amine derivatives and activated carbonyl groups. This synthesis method is significant for preparing new N-fused heterocycle products in good yields (Ghaedi et al., 2015).
Ultrasound Irradiation in Synthesis
Utilizing ultrasound irradiation, a series of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates were synthesized with high regioselectivity and yields. This methodology significantly reduced reaction times and offered a new approach to synthesizing this class of compounds (Machado et al., 2011).
Structural and Spectral Studies
Spectral and structural analyses of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate were conducted, including single crystal X-ray diffraction and DFT studies. These analyses provide deeper insight into the properties and potential applications of the compound (Viveka et al., 2016).
Steric Redirection in Alkylation
Research on ethyl 1H-pyrazole-3-carboxylate demonstrated how its alkylation could be sterically redirected to synthesize specific ethyl 1-substituted pyrazole-3-carboxylates, important for developing new organic compounds (Wright et al., 2018).
Corrosion Inhibition Studies
Pyrazole derivatives, including ethyl 5,5'-dimethyl-1'H-1,3'-bipyrazole-3 carboxylate, were investigated for their corrosion inhibition properties on steel, showcasing their potential industrial applications (Tebbji et al., 2005).
Coordination Polymer Construction
The compound was used in assembling coordination polymers with Zn(II) and Cd(II) ions, demonstrating its utility in constructing complex molecular structures with potential applications in materials science (Cheng et al., 2017).
properties
IUPAC Name |
ethyl 1,3,5-trimethylpyrazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-5-13-9(12)8-6(2)10-11(4)7(8)3/h5H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZSSAPYUITUIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70403120 |
Source
|
Record name | ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70403120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate | |
CAS RN |
56079-16-4 |
Source
|
Record name | Ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56079-16-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70403120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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